molecular formula C8H5IN2O B2589063 5-Iodoquinazolin-4(3H)-one CAS No. 860193-45-9

5-Iodoquinazolin-4(3H)-one

Cat. No.: B2589063
CAS No.: 860193-45-9
M. Wt: 272.045
InChI Key: NLTHTTIZUVYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinazolinone Nucleus in Medicinal Chemistry Research

The quinazolinone nucleus is a recurring motif in a multitude of biologically active compounds, both naturally occurring and synthetic. omicsonline.orgmdpi.com This prevalence has established it as a "privileged scaffold" in drug discovery, a term coined to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govrsc.org

The structural versatility of the quinazolinone core allows for substitutions at various positions, profoundly influencing its biological activity. mdpi.com Medicinal chemists have successfully synthesized a vast library of quinazolinone derivatives demonstrating an impressive array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities. nih.govomicsonline.orgsemanticscholar.org The stability of the quinazolinone nucleus further enhances its appeal as a template for the design of novel therapeutic agents. nih.govomicsonline.org This has led to the development of several marketed drugs containing the quinazoline (B50416) scaffold, such as those used for CNS disorders, cancer, and diabetes. ymerdigital.com

The exploration of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869. nih.govwisdomlib.org Early methods often involved harsh reaction conditions. rsc.orgrsc.org Over the decades, synthetic methodologies have evolved, becoming more sophisticated and efficient, allowing for the creation of a diverse range of derivatives. wisdomlib.org A significant milestone in the history of quinazolinones was the discovery of Methaqualone in 1951, a sedative-hypnotic drug that brought the therapeutic potential of this class of compounds to the forefront. omicsonline.org Since then, research has burgeoned, with a continuous stream of studies exploring the synthesis and biological evaluation of novel quinazolinone analogs. ymerdigital.comomicsonline.org

Rationale for Investigating Halogenated Quinazolinones in Academic Research

The introduction of halogen atoms into organic molecules is a common and effective strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. researchgate.net In the context of quinazolinones, halogenation has been shown to be a particularly fruitful avenue of investigation.

Among the halogenated quinazolinones, 5-Iodoquinazolin-4(3H)-one has emerged as a compound of interest for several reasons. The iodine atom at the 5-position of the quinazolinone ring introduces unique electronic and steric properties. The relatively large size and polarizability of the iodine atom can lead to specific interactions with biological targets that are not achievable with other halogens. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further structural modifications through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. orientjchem.org

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is multifaceted. A significant area of investigation involves the synthesis of novel analogs and their evaluation for various biological activities. For example, some studies have focused on the synthesis of 6-iodoquinazolin-4(3H)-one derivatives and their screening for antifungal and antimicrobial properties. jocpr.comtandfonline.com Other research has explored the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, including iodo-substituted derivatives, and their antimicrobial potential. nih.gov Furthermore, the development of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, including an iodo-substituted analog, has shown promise in antibacterial applications, particularly against resistant strains. mdpi.com The use of iodo-quinazolinones as intermediates in Suzuki cross-coupling reactions to generate novel 6-aryl-quinazolin-4(3H)-ones with antioxidant activity has also been reported. orientjchem.org These diverse research efforts underscore the potential of this compound as a versatile scaffold for the discovery of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHTTIZUVYMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Iodoquinazolin 4 3h One

Established Synthetic Pathways to 5-Iodoquinazolin-4(3H)-one

The synthesis of this compound is primarily achieved by constructing the quinazolinone ring system from a pre-iodinated precursor, which ensures the correct regiochemistry of the iodine atom.

Classical Cyclization Reactions for Quinazolinone Core Formation

The formation of the quinazolin-4(3H)-one core is a well-established area of organic synthesis, with several classical methods being widely employed. The most common strategies begin with anthranilic acid or its derivatives, such as anthranilamide. mdpi.comujpronline.com These methods involve the condensation of the anthranilate precursor with a one-carbon source to form the pyrimidinone ring.

Commonly used methods include:

Reaction with Formamide (B127407): Heating an anthranilic acid derivative with formamide is a direct and traditional method to produce the unsubstituted quinazolinone core. vub.be

Reaction with Orthoesters: Condensation with orthoesters, such as trimethyl orthoformate, provides an efficient route to the quinazolinone ring. vub.be

From Benzoxazinones: A two-step approach involves first cyclizing an N-acylanthranilic acid (formed from anthranilic acid and an acyl chloride or anhydride) into a benzoxazin-4-one intermediate. niscpr.res.inscialert.net This intermediate is then treated with a nitrogen source, such as ammonia (B1221849) or formamide, to yield the quinazolin-4(3H)-one. scialert.net For instance, 2-amino-5-iodobenzoic acid can be converted to 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one, which then reacts with various nitrogen nucleophiles. niscpr.res.inresearchgate.netresearchgate.net

Condensation with Aldehydes: The reaction of an anthranilamide with an aldehyde, often followed by an oxidation step, is a versatile method for preparing 2-substituted quinazolinones. mdpi.commdpi.comnih.gov

The choice of method often depends on the desired substitution pattern on the final quinazolinone molecule.

Strategies for Regioselective Iodination at the C5 Position

Direct iodination of the parent quinazolin-4(3H)-one often leads to a mixture of products or favors substitution at other positions, such as C6, making regioselective synthesis challenging. semanticscholar.orgrsc.org Therefore, the most reliable and common strategy to obtain this compound is to start the synthesis with an anthranilic acid derivative that is already iodinated at the desired position.

To synthesize the 5-iodo isomer, the required starting material is 2-amino-6-iodobenzoic acid or its corresponding amide, 2-amino-6-iodobenzamide . The synthesis then proceeds through one of the classical cyclization reactions described previously. For example, the cyclocondensation of 2-amino-6-iodobenzamide with a suitable one-carbon source like 1,3,5-trioxane (B122180) in the presence of acetic acid can yield this compound. This approach mirrors the well-documented synthesis of the 6-iodo isomer from 2-amino-5-iodobenzamide, ensuring high regioselectivity. arkat-usa.org

While direct C-H iodination protocols using reagents like iodine monochloride or molecular iodine with an oxidant exist, they typically show poor regioselectivity for the C5 position in quinazolinone systems and are less synthetically useful for preparing this specific isomer compared to using a pre-functionalized starting material. semanticscholar.orgscispace.com

Advanced Synthetic Approaches for this compound Derivatives

The iodine atom at the C5 position serves as a versatile synthetic handle, enabling a wide range of derivatizations through modern cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck coupling for derivatization)

The carbon-iodine bond at the C5 position is an ideal site for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Although many literature examples focus on the 6-iodo isomer, the principles are directly applicable to this compound. mdpi.comnih.gov

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for introducing vinyl groups onto the quinazolinone scaffold. For an iodoquinazolinone, the reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a base (e.g., NEt₃) to afford the corresponding alkenyl-substituted quinazolinone. mdpi.comnih.govresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the C5 position of the quinazolinone ring. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.govnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on Iodoquinazolinone Scaffolds
Reaction TypeReactantsCatalyst/ReagentsConditionsProduct TypeReference
Heck Coupling6-Iodoquinazolin-4(3H)-one derivative + Allyl amidinePd(OAc)₂, (o-tolyl)₃P, NEt₃CH₃CN, 80 °C6-Vinyl-substituted quinazolinone mdpi.comnih.govresearchgate.net
Suzuki-Miyaura Coupling6-Iodoquinazolin-4(3H)-one derivative + Arylboronic acidPd(OAc)₂, K₂CO₃Dioxane/Water6-Aryl-substituted quinazolinone nih.gov
Sonogashira Coupling6-Iodoquinazolin-4-amine derivative + Terminal alkynePdCl₂(PPh₃)₂, CuI, NEt₃DMF, 50 °C6-Alkynyl-substituted quinazoline (B50416) nih.gov

Multi-component Reactions and Combinatorial Synthesis Relevant to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. arkat-usa.org One-pot syntheses of quinazolinones have been developed that could be adapted to create derivatives of this compound, potentially by combining a 2-amino-6-iodobenzamide, a carbonyl source, and a third component in a single step.

The true power of this compound lies in its application in combinatorial chemistry . This approach allows for the rapid generation of large libraries of related compounds for high-throughput screening. The 5-iodoquinazolinone core serves as an excellent scaffold. By employing the various transition metal-catalyzed reactions described above, a diverse array of substituents can be introduced at the C5 position. Further diversity can be achieved by introducing different groups at the N3 and C2 positions, leading to a three-dimensional library of compounds based on a common core structure.

Derivatization Strategies at the N3 Position of this compound

The nitrogen atom at the N3 position of the quinazolinone ring is a key site for derivatization, which significantly influences the molecule's properties. The N-H group can be readily alkylated or arylated to introduce a wide variety of substituents.

Standard alkylation can be achieved by treating the this compound with an alkyl halide (e.g., allyl bromide, ethyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF. ekb.eg For example, 3-allyl-6-iodo-2-thioxoquinazolin-4(1H)-one has been synthesized by reacting 5-iodoanthranilic acid with allyl isothiocyanate, demonstrating simultaneous formation of the ring and N3-alkylation. ekb.eg

More advanced methods include using orthoamides like dimethylformamide dimethylacetal (DMFDMA). Under prolonged heating, these reagents can act as alkylating agents, transferring their O-alkyl group to the N3 position of the newly formed quinazolinone ring. nih.gov

Chemical Modifications and Hybridization of the this compound Scaffold

The strategic modification of the this compound framework through chemical hybridization represents a significant avenue in medicinal chemistry. This approach involves combining the iodoquinazolinone scaffold with other pharmacophoric moieties to create new molecular entities. arabjchem.orgacs.org The goal of this molecular hybridization is often to develop hybrid compounds that may exhibit enhanced efficacy, a modified selectivity profile, or a dual mode of action compared to the individual parent molecules. arabjchem.orgacs.org Researchers have explored this strategy by designing new iodoquinazoline derivatives, inspired by bioisosteric modifications of known inhibitors, to target specific biological pathways. rsc.org

Conjugation with Other Bioactive Pharmacophores

A key strategy in advancing the utility of the iodoquinazolinone core is its conjugation with other established bioactive pharmacophores. rsc.org This fusion can lead to synergistic effects or the development of agents with novel mechanisms of action. researchgate.net The quinazolinone nucleus itself is a component of many compounds with a wide spectrum of pharmacological properties, making it a prime candidate for such molecular hybridization. nih.govfrontiersrj.com

Research has focused on creating hybrids of iodoquinazolin-4(3H)-ones with various heterocyclic and bioactive groups:

Sulfonamides: In one approach, a quinazoline-sulfonamide scaffold was developed to create potentially more effective anticancer agents. nih.gov These hybrid molecules were designed based on the pharmacophoric features of known kinase inhibitors. nih.gov

Oxadiazoles and Thiadiazoles: The 1,3,4-oxadiazole (B1194373) ring, known for its broad biological activity, has been attached to the quinazolin-4(3H)-one nucleus to generate new molecules. nih.gov Similarly, 3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones have been synthesized and evaluated. nih.gov

Pyrazoles: New series of 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substitutedphenyl)-1,5-dihydro-1H-pyrazol-3-yl-amino]-6-iodoquinazolin-4(3H) ones have been synthesized to explore their biological potential. nih.govscispace.com

Benzimidazoles: The 2-chloromethylbenzimidazole moiety has been linked to 3-(4-chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one to create novel derivatives. jocpr.com

Indoles: Researchers have developed a straightforward synthetic approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues, including iodo-substituted variants like 2-(1H-Indol-3-yl)-6-iodoquinazolin-4(3H)-one, to study their structure-activity relationships. mdpi.com

Isoniazid (B1672263): In an example of drug repurposing through hybridization, 4-chloro-3,4-dihydroquinazolines have been reacted with the anti-tuberculosis drug isoniazid to create novel hybrid molecules. arabjchem.org

The following table summarizes selected examples of hybrid compounds derived from iodoquinazolinones and the bioactive pharmacophores they incorporate.

Iodoquinazolinone CoreConjugated PharmacophoreResulting Hybrid ClassReference
6-Iodo-4-oxo-3,4-dihydroquinazolin-2-ylSulfonamide-acetamideQuinazoline-sulfonamide hybrids nih.gov
6-Iodoquinazolin-4(3H)-one1,3,4-Oxadiazole3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones nih.gov
6-Iodoquinazolin-4(3H)-onePyrazolePyrazolyl-amino-iodoquinazolin-4(3H)-ones nih.govscispace.com
6-Iodo-2-mercaptoquinazolin-4(3H)-oneBenzimidazoleBenzimidazolylmethylthio-iodo-quinazolin-4-one jocpr.com
6-Iodoquinazolin-4(3H)-oneIndole2-(1H-Indol-3-yl)-6-iodoquinazolin-4(3H)-one mdpi.com

Exploration of Linker Chemistry for Hybrid Compounds

One common strategy involves an acetamide (B32628) linker . In the design of dual EGFR/VEGFR-2 inhibitors, new 6-iodoquinazolinone derivatives were synthesized with an acetamide linker attached to the N-3 position of the iodoquinazoline ring, allowing for modification of the distal side chains. rsc.org In other work, thioacetamide (B46855) linkers have been used to connect substituted phenyl rings to the C-2 position of the quinazoline-sulfonamide scaffold. nih.gov

An acid hydrazide linker has also been explored. In molecular docking studies, this type of linker was shown to form crucial hydrogen bonds with key amino acid residues (Asp1046 and Glu885) in the active site of target enzymes. rsc.org

Direct C-C bond formation through cross-coupling reactions is another powerful method. The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to synthesize aryl-substituted quinazolinones. mdpi.com This reaction can couple a boronic acid with the halogenated quinazolinone, providing a direct and robust connection between the core and another aromatic system. mdpi.com

In some cases, the "linker" is integrated to form a fused heterocyclic system . For example, a new series of 6-iodo-2-thienylquinazolin-4(3H)-one derivatives were used as precursors to create fused 1,2,4-triazino[3,4-c]quinazoline and benzimidazo[1,2-c]quinazoline (B3050141) structures. researchgate.net

The table below details some of the linker types used in the synthesis of iodoquinazolinone-based hybrids.

Linker TypePosition on QuinazolinoneConnected Pharmacophore/MoietySynthetic ContextReference
AcetamideN-3Aliphatic, aromatic, and heterocyclic ringsDesign of dual EGFR/VEGFR-2 inhibitors rsc.org
ThioacetamideC-2Substituted phenyl ringsSynthesis of quinazoline-sulfonamide hybrids nih.gov
Acid HydrazideN/ASide chains with terminal hydrophobic moietiesDesign of VEGFR-2 inhibitors rsc.org
Direct C-C BondC-6Aryl groupsSuzuki-Miyaura cross-coupling reactions mdpi.com
Fused Ring SystemN/A1,2,4-Triazine, BenzimidazoleCyclization of iodo-2-thienylquinazolinone derivatives researchgate.net

Biological Activities and Molecular Mechanisms of 5 Iodoquinazolin 4 3h One

Anticancer Activity Research

Numerous derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their anticancer properties. eco-vector.com

In Vitro Antitumor Efficacy against Cancer Cell Lines

Derivatives of quinazolin-4(3H)-one have demonstrated cytotoxic activity against a variety of human cancer cell lines. For instance, certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been tested against cell lines such as HeLa (cervical cancer), T98G (glioblastoma), HL60 (promyelocytic leukemia), and U937 (histiocytic lymphoma). nih.gov One particular derivative showed significant activity against the HeLa cell line with an IC50 value of 10 μM. nih.gov Another derivative was found to be effective against the HL60 and U937 cell lines with IC50 values of 21 μM and 30 μM, respectively. nih.gov Furthermore, some derivatives displayed strong activity against the T98G glioblastoma cell line, with IC50 values of 12 μM and 22 μM. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound DerivativeCancer Cell LineIC50 (μM)
6-iodo-2-methyl... (3d)HeLa10 nih.gov
6-iodo-2-methyl... (3a)HL6021 nih.gov
6-iodo-2-methyl... (3a)U93730 nih.gov
6-iodo-2-methyl... (3e)T98G12 nih.gov
6-iodo-2-methyl... (3h)T98G22 nih.gov

Potential In Vivo Antitumor Effects

While in vivo data for 5-Iodoquinazolin-4(3H)-one is not available, studies on other quinazoline (B50416) derivatives have shown promising results in animal models. For example, some novel quinazoline analogues have been evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. eco-vector.com These studies provide a basis for the potential in vivo investigation of other compounds within this class.

Investigation of Molecular Targets and Pathways (e.g., Kinase Inhibition, Topoisomerase I inhibition, Apoptosis Induction)

The anticancer effects of quinazolin-4(3H)-one derivatives are often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation.

Kinase Inhibition: Many quinazolinone-based molecules are known to be potent inhibitors of different tyrosine kinases. nih.gov Derivatives have been shown to exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov For example, specific derivatives have demonstrated strong enzyme inhibitory activity against CDK2 with IC50 values in the sub-micromolar range. nih.gov

Topoisomerase I Inhibition: While not extensively documented for all derivatives, the general class of heterocyclic compounds is known to interact with topoisomerases. Further investigation is needed to determine if this compound possesses this activity.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Some quinazolin-4(3H)-one derivatives have been shown to induce apoptosis in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms

In addition to apoptosis, some quinazolin-4(3H)-one derivatives have been found to interfere with the normal progression of the cell cycle. For instance, a novel quinazoline derivative was reported to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov This arrest prevents the cancer cells from dividing and proliferating.

Antimicrobial Activity Research

The quinazolin-4(3H)-one scaffold has also been explored for its antimicrobial properties. researchgate.net

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus)

Derivatives of quinazolin-4(3H)-one have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The mechanism of action for some of these compounds is believed to be the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.gov For example, a novel antibacterial with a 4(3H)-quinazolinone core was discovered through in silico screening for binding to a penicillin-binding protein and subsequently demonstrated antibacterial activity against S. aureus. nih.govacs.org Further structure-activity relationship studies have been conducted on numerous variants of this structural class to optimize their antibacterial potency. nih.govacs.org

Antifungal Efficacy

The 4(3H)-quinazolinone core is recognized as a promising framework for the development of novel antifungal agents. mdpi.com Research into derivatives of this structure has demonstrated notable efficacy against various fungal pathogens. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinazolinone ring system are crucial for enhancing antifungal potency. For instance, the presence of a hydrazine (B178648) moiety and a fluorophenyl substituent at the N3 side chain are considered essential for maintaining or improving antifungal activity. mdpi.com

While direct studies on this compound are not extensively detailed in the provided research, the activity of other halogenated quinazolinones suggests the potential of this compound class. For example, a series of 3-alkylquinazolin-4-one derivatives were synthesized and tested, with one of the more active compounds being a bromo-substituted analogue. nih.gov Further studies have synthesized and screened various iodo-substituted quinazolinone derivatives against different microorganisms, indicating a continued interest in halogenated versions of this scaffold for antimicrobial purposes. nih.gov

One study culminated in the identification of a potent antifungal compound from the 4(3H)-quinazolinone family, which showed significant inhibitory effects against several plant fungi. mdpi.com

Table 1: Antifungal Activity of a Selected 4(3H)-Quinazolinone Derivative (Compound 65)

Fungal StrainIC₅₀ (µg/mL)
Sclerotinia sclerotiorum2.46
Pellicularia sasakii2.94
Fusarium graminearum6.03
Fusarium oxysporum11.9
Data sourced from a study on 4(3H)-quinazolinone derivatives. mdpi.com

Antiviral Properties

The 4(3H)-quinazolinone scaffold is a key component in a variety of compounds exhibiting significant antiviral activity. mdpi.com Synthetic derivatives have been developed and tested against a range of human viruses.

In one study, a series of uracil (B121893) derivatives featuring a 4-oxoquinazoline fragment were synthesized. Several of these compounds demonstrated high inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in cell cultures. researchgate.net For instance, one derivative, compound 17, effectively blocked the replication of two different HCMV strains with EC₅₀ values of 7.31 µM and 5.23 µM. researchgate.net

Other research has shown that certain quinazolinone compounds are potent antiviral agents against Zika virus (ZIKV). drugbank.com One compound in particular, designated as compound 27, inhibited ZIKV replication by over 99.9% at a concentration of 10 µM and demonstrated an EC₅₀ of 100 nM. drugbank.com The structure-activity relationship studies in this research highlighted that specific substitutions at the 6-position of the quinazolinone core were critical for enhancing antiviral potency. drugbank.com Furthermore, researchers have identified 2-Methylquinazolin-4(3H)-one as a bioactive component with significant in vitro antiviral activity against the H1N1 influenza A virus, showing an IC₅₀ of 23.8 μg/mL. nih.gov

Antitubercular Activity

Quinazolinone and its derivatives are recognized as a promising class of compounds with potential antitubercular properties. dntb.gov.ua Various analogues have been synthesized and screened for their efficacy against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.

A study involving a series of 2,3-dihydroquinazolin-4(1H)-one derivatives tested their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mtb. nih.gov In this series, compounds featuring a di-substituted aryl moiety with halogens at the 2-position of the scaffold showed the most promise, with a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another compound from the same study, which included an imidazole (B134444) ring, also displayed significant inhibitory action against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov

Computational studies have suggested that these compounds may act by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. nih.gov Further research into 4-anilinoquinazolines also identified novel inhibitors of Mtb, with one compound demonstrating an MIC₉₀ value in the range of 0.63-1.25 µM. mdpi.com

Table 2: Antitubercular Activity of Selected Dihydroquinazolinone Derivatives

CompoundTarget StrainMIC (µg/mL)
3l (di-halogenated)Mtb H37Rv2
3m (di-halogenated)Mtb H37Rv2
3k (imidazole ring)Mtb H37Rv4
3k (imidazole ring)MDR-Mtb16
MIC (Minimum Inhibitory Concentration) values from in vitro whole-cell screening. nih.gov

Mechanisms of Action (e.g., Penicillin-Binding Protein inhibition)

One of the key antibacterial mechanisms of action for the 4(3H)-quinazolinone scaffold is the inhibition of penicillin-binding proteins (PBPs). dntb.gov.uamdpi.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer that forms the bacterial cell wall. medicaldialogues.in By inhibiting these proteins, quinazolinone derivatives disrupt cell wall formation, ultimately leading to bacterial cell death. dntb.gov.ua

This mechanism is particularly relevant in the context of antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). MRSA achieves its resistance to most β-lactam antibiotics through the acquisition of a specific penicillin-binding protein, PBP2a. mdpi.comgoogle.com Research has shown that certain 4(3H)-quinazolinone compounds can effectively inhibit PBPs in MRSA. google.com One lead compound was found to inhibit both PBP1 and PBP2a. google.compatsnap.com Intriguingly, it was also discovered that this quinazolinone compound binds to an allosteric site on the PBP2a enzyme, which is a site distant from the active center. google.compatsnap.com This allosteric binding induces a conformational change that opens up the active site, making the enzyme more susceptible to inhibition. google.com This unique mechanism highlights the potential of the quinazolinone scaffold to combat resistant bacterial strains. dntb.gov.ua

Anti-inflammatory Activity Research

Derivatives of the 4(3H)-quinazolinone scaffold have been investigated for their anti-inflammatory properties. mdpi.com Natural and synthetic quinazolinones have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects. mdpi.com

Inhibition of Inflammatory Mediators (e.g., COX enzyme)

A primary mechanism through which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is by inhibiting cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com

Research has been conducted to design and synthesize quinazolinone derivatives as selective COX-2 inhibitors. mdpi.com In one such study, a new series of 2,3-disubstituted 4(3H)-quinazolinone derivatives was synthesized and evaluated for in vitro COX-1 and COX-2 inhibition. Several compounds in this series exhibited potent anti-inflammatory activity. Notably, two compounds (4 and 6) showed strong COX-2 inhibitory activity with IC₅₀ values of 0.33 µM and 0.40 µM, respectively. These values are comparable to the reference drug celecoxib (B62257) (IC₅₀ 0.30 µM). The selectivity index (SI) for these compounds indicated a high preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing certain side effects associated with non-selective NSAIDs.

Table 3: COX-2 Inhibitory Activity of Selected 4(3H)-Quinazolinone Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
40.33>303.0
60.40>250.0
50.70-0.80>125-142
80.70-0.80>125-142
130.70-0.80>125-142
Celecoxib (Reference)0.30>333
Data from in vitro COX inhibition assays.

Neurological Activity Research

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry, in part due to its potential to act on the central nervous system (CNS). nih.gov The lipophilicity of these compounds can facilitate penetration of the blood-brain barrier, making them suitable candidates for targeting neurological diseases. nih.gov

Research has explored various quinazolinone derivatives for a range of CNS activities, including anticonvulsant and neuroprotective effects. nih.govdntb.gov.ua Several studies have reported the synthesis of novel 4(3H)-quinazolinone derivatives and their subsequent evaluation for anticonvulsant properties against both electrically and chemically induced seizures. nih.govmedicaldialogues.in Some of these compounds were found to possess potent anticonvulsant activity with low neurotoxicity. nih.gov

Furthermore, the therapeutic potential of quinazolinone derivatives in the context of neurodegenerative disorders is an active area of investigation. dntb.gov.ua Studies have evaluated these compounds as neuroprotective agents, with some derivatives showing promising cell protection activity in models of neuronal injury. dntb.gov.ua The quinazoline structure has been identified as having diverse potential for treating Alzheimer's disease by modulating various targets, including beta-amyloid, tau protein, and cholinesterases. drugbank.com There is also research into the use of quinazoline derivatives for the treatment of other neurodegenerative conditions, such as Parkinson's disease.

Potential for Alzheimer's Disease Therapeutics

Research into the therapeutic potential of quinazoline derivatives for Alzheimer's disease has explored their ability to modulate key pathological pathways, including the inhibition of cholinesterases and the aggregation of β-amyloid peptides. researchgate.net While a wide range of substituted quinazolinones have been investigated for these properties, specific data on the efficacy of this compound is not present in the available scientific literature.

Cholinesterase Inhibition Cholinesterase inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease. nih.gov They function by increasing the levels of acetylcholine, a key neurotransmitter, in the brain. ijcce.ac.ir Various derivatives of the quinazolin-4(3H)-one scaffold have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent inhibitory activity against both enzymes. nih.govdntb.gov.ua However, studies focusing specifically on the 5-iodo variant are absent from the current body of research.

β-amyloid Aggregation Inhibition The aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques is a central hallmark of Alzheimer's disease. nih.govresearchgate.net Consequently, inhibiting this aggregation process is a major therapeutic strategy. The quinazoline scaffold has been utilized to develop agents that can interfere with Aβ aggregation. researchgate.net For example, studies on isomeric 2,4-diaminoquinazolines have identified potent inhibitors of both Aβ40 and Aβ42 aggregation, demonstrating the potential of this chemical class to address amyloid pathology. nih.gov Despite this, there is no specific research available that evaluates the effect of this compound on β-amyloid aggregation.

Other Emerging Biological Activities

Beyond neurodegenerative diseases, the versatile quinazolin-4(3H)-one structure has been explored for a variety of other biological activities.

Structure Activity Relationship Sar Studies of 5 Iodoquinazolin 4 3h One Derivatives

Influence of the C5 Iodine Substituent on Biological Activity

The introduction of a halogen atom, specifically iodine, onto the quinazolinone ring system significantly impacts the molecule's interaction with biological targets. While much of the literature on iodinated quinazolinones focuses on substitution at the C6 position, the principles governing the influence of iodine can be extended to the C5 position. acgpubs.orgresearchgate.net

The presence of a halogen at positions 6 or 8 of the quinazolinone ring has been shown to be beneficial for improving antimicrobial activities. researchgate.net More specifically, studies on related phosphoinositide 3-kinase (PI3K) inhibitors have indicated that 5-halogen substituents can lead to an improvement in potency and selectivity. This suggests that the iodine atom at C5 likely plays a crucial role in forming key interactions within the target's binding site, possibly through halogen bonding, and contributes to a favorable pharmacological profile.

Comparison with Other Halogenated Quinazolinones (e.g., Fluoro, Chloro Substitutions)

The nature of the halogen substituent on the quinazolinone core plays a pivotal role in determining biological activity. Structure-activity relationship studies comparing different halogens reveal distinct effects based on their size, electronegativity, and ability to form halogen bonds.

For instance, in a series of PI3Kδ inhibitors, quinazolinone derivatives with a 5-halogen substituent showed improved potency and selectivity over the unsubstituted parent compound. While direct comparisons in a single study for the 5-iodo derivative are limited, broader SAR principles indicate that larger halogens like iodine can offer different binding interactions compared to smaller ones like fluorine or chlorine. In contrast, a fluorine atom at the 6-position was found to have only a limited effect on the selectivity of certain kinase inhibitors. This highlights that both the type of halogen and its position on the quinazolinone ring are critical determinants of its biological impact.

Table 1: Effect of Halogen Substitution on Quinazolinone Activity

Position Halogen Substituent Observed Effect on Biological Activity
C5 General Halogen Improved potency and selectivity for PI3Kδ.
C6 Fluorine (F) Limited effect on PI3Kδ/α selectivity.
C6 Iodine (I) Often associated with enhanced lipophilicity and antitumor activity. acgpubs.org
C8 Chlorine (Cl) Can restore selectivity in certain kinase inhibitors.

Role of Iodine in Lipophilicity and Bioavailability Modulation

One of the most significant contributions of an iodine substituent is its effect on the physicochemical properties of the molecule, particularly lipophilicity. Research on 6-iodo-quinazolinone derivatives has demonstrated that the iodine atom increases the compound's lipophilicity. acgpubs.org This enhanced lipophilicity can improve molecular absorption and the ability to penetrate biological membranes, such as the blood-brain barrier. acgpubs.org

An increase in lipophilicity generally correlates with better passage through cell membranes, which can lead to improved bioavailability. Therefore, the C5-iodo substituent is expected to enhance the compound's ability to reach its intracellular or tissue-specific targets, a crucial factor for therapeutic efficacy.

Impact of Substitutions at the N3 Position on SAR

The N3 position of the quinazolin-4(3H)-one core is a critical site for modification, and substitutions at this position can dramatically modulate biological activity. SAR studies consistently show that the nature of the substituent at N3 is a key determinant of the compound's pharmacological profile.

The introduction of various substituted aromatic rings or different heterocyclic moieties at this position has been a successful strategy for enhancing the desired biological effects. researchgate.net For example, in the development of antitumor agents, attaching benzyl (B1604629) or allyl groups to the N3 position of 6-iodo-quinazolin-4(3H)-ones resulted in compounds with potent cytotoxic activity. researchgate.net This indicates that the N3 position is likely involved in crucial interactions with the biological target, and the size, shape, and electronic properties of the substituent are vital for optimizing these interactions. A review specifically focused on N3-substituted quinazolinones highlights that attaching a five-membered heterocycle is a promising strategy for developing bioactive molecules.

Effects of Modifications on the Quinazolinone Ring System (C2, C6, C8 positions)

Besides the C5 and N3 positions, modifications at other sites on the quinazolinone ring system, such as C2, C6, and C8, are also integral to defining the SAR.

C2 Position: The substituent at the C2 position significantly influences the activity profile. The presence of small groups like methyl, or functional groups such as amine or thiol, has been identified as essential for antimicrobial activities. researchgate.net In studies of 6-iodo-quinazolinones, the introduction of allyl and/or benzyl moieties at the C2 and/or N3 positions yielded the best cytotoxic results against cancer cell lines. researchgate.net

C6 and C8 Positions: These positions are frequently halogenated to enhance biological activity. As noted earlier, the presence of a halogen atom at the C6 and C8 positions can improve antimicrobial properties. researchgate.net For example, an iodo-group at C6 has been explored for its antitumor effects, while a chloro-group at C8 has been shown to restore selectivity in certain kinase inhibitors. This underscores the importance of the substitution pattern around the entire benzene (B151609) portion of the quinazolinone core.

Table 2: Summary of SAR at Different Positions of the Quinazolinone Ring

Position Favorable Substituents/Modifications Impact on Biological Activity
C2 Methyl, Amine, Thiol, Allyl, Benzyl Essential for antimicrobial and cytotoxic activities. researchgate.netresearchgate.net
N3 Substituted Aromatic Rings, Heterocycles, Allyl, Benzyl Crucial for modulating potency and target interaction. researchgate.netresearchgate.net
C5 Halogens (e.g., Iodine) Enhances lipophilicity and can improve potency/selectivity. acgpubs.org
C6 Halogens (e.g., Iodine) Increases lipophilicity; detrimental to some antimicrobial activities but useful for antitumor agents. acgpubs.org
C8 Halogens (e.g., Chlorine) Can improve selectivity for certain enzyme targets.

Pharmacophoric Features Derived from SAR Analysis

Based on the collective SAR data, a general pharmacophore model for bioactive 5-Iodoquinazolin-4(3H)-one derivatives can be proposed. This model helps in understanding the essential structural requirements for activity and guides the design of new, more potent analogues.

The key pharmacophoric features include:

The Quinazolin-4(3H)-one Core: This bicyclic system acts as the fundamental scaffold, providing the rigid framework necessary for correct orientation within the target's binding site.

A Hydrophobic Region: The benzene ring of the quinazolinone core, further enhanced by the bulky and lipophilic iodine atom at C5, constitutes a critical hydrophobic region that likely interacts with non-polar pockets of the target protein.

Hydrogen Bond Acceptor/Donor: The carbonyl group at C4 and the NH group at N3 are key hydrogen bond acceptors and donors, respectively. The urea (B33335) functionality, when incorporated into derivatives, also provides essential hydrogen bonding characteristics.

Variable Substituent Positions:

The N3 position requires a substituent, often an aromatic or heterocyclic ring, capable of forming specific hydrophobic or electronic interactions.

The C2 position often benefits from small, functionalized substituents that can fine-tune the electronic properties and steric profile of the molecule.

Molecular docking studies on related quinazolinone derivatives have shown that the quinazolinic aromatic ring can engage in π-stacking interactions with phenylalanine residues, while the iodine atom can form important interactions with residues like arginine in the active site of enzymes such as dihydrofolate reductase. acgpubs.org

Computational and Theoretical Investigations of 5 Iodoquinazolin 4 3h One

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 5-Iodoquinazolin-4(3H)-one, might interact with a biological target, typically a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related iodinated quinazolinone derivatives provides a strong indication of its potential interactions and binding affinities with various biological targets.

Studies on a series of 2,4-disubstituted-6-iodoquinazoline derivatives have demonstrated their potential to interact with several key proteins implicated in cancer and microbial infections. nih.gov These studies utilize docking scores, typically measured in kcal/mol, to estimate the binding affinity of the ligand to the receptor; a more negative score generally indicates a stronger binding affinity.

For instance, molecular docking studies of 2,4-disubstituted-6-iodoquinazoline derivatives against Carbonic Anhydrase XII (CAXII), a protein overexpressed in many tumors, have revealed significant binding affinities. nih.gov One of the studied compounds exhibited a strong interaction with a docking score of -8.45 kcal/mol. nih.gov The interactions with other important cancer-related targets such as human thymidylate synthase (hTS) and human thymidine (B127349) kinase (hTK) have also been investigated, alongside microbial targets like dihydrofolate reductase (DHFR) from E. coli and S. aureus. nih.gov

To illustrate the binding affinities of iodoquinazoline derivatives with various biological targets, the following interactive data table summarizes the docking scores from a study on 2,4-disubstituted-6-iodoquinazolines. nih.gov

CompoundBiological TargetDocking Score (kcal/mol)
3aCAXII-7.12
3bCAXII-8.45
3cCAXII-8.23
3dCAXII-8.19
3eCAXII-8.02
3ahTS-7.55
3bhTS-7.99
3chTS-7.89
3dhTS-7.76
3ehTS-7.65
3ahTK-7.23
3bhTK-7.54
3chTK-7.49
3dhTK-7.38
3ehTK-7.31

This data is for 2,4-disubstituted-6-iodoquinazoline derivatives and is presented to illustrate the potential binding affinities of iodoquinazolines.

Beyond predicting binding affinity, molecular docking also provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex.

For example, in studies of other quinazolinone derivatives, specific amino acid residues have been identified as key to their binding with various kinases. Docking analyses of certain quinazolin-4(3H)-one derivatives with Cyclin-Dependent Kinase 2 (CDK2) revealed hydrogen bond interactions with residues like Asp86, Leu83, Glu12, Gln131, and Asn132. nih.gov Similarly, interactions with Human Epidermal Growth Factor Receptor 2 (HER2) kinase were mediated by hydrogen bonds with Met801 and Leu800, and with Epidermal Growth Factor Receptor (EGFR) kinase through interactions with Met793 and Thr790. nih.gov

The following table details the predicted interactions between a thioxoquinazolin-4(3H)-one derivative and the active site of human cyclin-dependent kinase 2, illustrating the types of interactions that could be anticipated for this compound. scispace.com

Interacting ResidueType of InteractionBond Length (Å)Binding Energy (kcal/mol)
Ile10Arene-Hydrogen4.13-0.8
Gln131Hydrogen Bond3.79-1.5

This data is for a thioxoquinazolin-4(3H)-one derivative and is presented to illustrate the potential binding modes of quinazolinones.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties, which are directly related to its biological activity.

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, plays a critical role in its interactions with biological targets. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.gov

The following table presents calculated electronic properties for a novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative, which helps to illustrate the type of data that can be generated through quantum chemical calculations. nih.gov

ParameterValue (eV)
EHOMO-6.23
ELUMO-2.15
Energy Gap (ΔE)4.08
Ionization Potential (I)6.23
Electron Affinity (A)2.15
Electronegativity (χ)4.19
Hardness (η)2.04
Softness (S)0.24
Electrophilicity Index (ω)4.30

This data is for a different quinazolinone derivative and is presented to illustrate the outputs of electronic structure analysis.

The three-dimensional shape or conformation of a molecule is crucial for its ability to bind to a specific biological target. Conformational analysis involves identifying the stable conformations of a molecule and their relative energies. This information is vital for understanding how a molecule like this compound might orient itself within a receptor's binding pocket.

Quantum chemical calculations can be used to determine the optimized geometry of a molecule and to explore its potential energy surface to identify low-energy conformers. This information can then be used in molecular docking studies to improve the accuracy of binding mode predictions.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein.

MD simulations have been used to study the stability of complexes between various quinazolin-4(3H)-one derivatives and their biological targets. nih.gov These simulations can reveal how the interactions between the ligand and the receptor evolve over time and can help to validate the binding modes predicted by molecular docking. Key parameters analyzed in MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF), which provide measures of the stability and flexibility of the complex, respectively. nih.gov For instance, stable hydrogen bond interactions maintained for a significant portion of the simulation time are indicative of a strong and stable binding. nih.gov

In Silico Screening and Virtual Library Design for this compound Analogs

Computational methods, particularly in silico screening and virtual library design, are pivotal in modern drug discovery for accelerating the identification of lead compounds. These techniques allow for the rapid assessment of large numbers of molecules for their potential biological activity and drug-like properties, thereby saving time and resources. For the this compound scaffold, while specific public-domain virtual libraries are not extensively detailed, the principles of their design and screening can be understood from research on closely related iodo-substituted and general quinazolin-4(3H)-one analogs.

The design of a virtual library typically begins with the core scaffold, in this case, this compound. Various substituents are then computationally attached at different positions (commonly the N3 and C2 positions) to generate a diverse set of virtual analogs. The goal is to explore a wide chemical space to identify derivatives with improved binding affinity to a specific biological target and favorable pharmacokinetic profiles.

Molecular docking is a primary tool used in the virtual screening of these libraries. This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. For instance, studies on iodoquinazoline derivatives have employed docking simulations to evaluate their binding affinities against various protein targets, including those relevant to cancer and infectious diseases. Targets for the broader quinazolin-4(3H)-one class include multiple tyrosine kinases like CDK2, EGFR, HER2, and VEGFR2, as well as enzymes such as Dihydrofolate reductase (DHFR).

The outcomes of these docking studies are typically presented in data tables that compare the binding energies or docking scores of the different analogs. A lower binding energy generally indicates a more stable and potentially more potent protein-ligand complex. These analyses also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

Beyond binding affinity, in silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogs. These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. For example, computational tools can estimate properties like human oral absorption, blood-brain barrier permeability, and cell permeability, providing a comprehensive profile of the potential drug-likeness of the virtual compounds.

The table below illustrates the type of data generated from a virtual screening study of hypothetical this compound analogs against a protein kinase target, based on methodologies reported for related compounds.

Compound IDN3-SubstituentC2-SubstituentDocking Score (kcal/mol)Predicted Interacting Residues
5-IQ-01 -H-Methyl-7.2Met793, Leu718
5-IQ-02 -Benzyl-Methyl-8.9Met793, Leu844, Cys797
5-IQ-03 -H-Thiophenyl-8.1Leu718, Val726, Ala743
5-IQ-04 -Benzyl-Thiophenyl-9.5Met793, Leu718, Cys797
5-IQ-05 -Allyl-SCH2-Ph-9.2Ala743, Leu844, Met793
5-IQ-06 -Phenyl-SCH2-Ph-9.8Met793, Cys797, Leu718

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from molecular docking studies on quinazolinone derivatives.

Through this iterative process of virtual library design, in silico screening for binding affinity, and prediction of ADME properties, researchers can prioritize a smaller, more manageable number of the most promising this compound analogs for chemical synthesis and subsequent in vitro biological evaluation.

Future Directions and Research Gaps for 5 Iodoquinazolin 4 3h One

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for advancing the study of 5-Iodoquinazolin-4(3H)-one. While traditional methods for synthesizing the quinazolinone core are established, future research should focus on novel pathways that offer improved yields, scalability, and functional group tolerance.

One promising avenue is the development of metal-catalyst-free reactions. Recent advancements have demonstrated the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes via an oxidative olefin bond cleavage without the need for transition metal catalysts. mdpi.com Adapting such protocols for the synthesis of this compound, likely starting from 2-amino-6-iodobenzamide, could circumvent issues related to metal impurities in the final products, which is a significant advantage for pharmaceutical applications. mdpi.com Further exploration into one-pot, multi-component reactions could also streamline the synthesis of a diverse library of this compound derivatives for subsequent screening. researchgate.net

Discovery of Undiscovered Biological Activities and Therapeutic Applications

The broad biological profile of the quinazolinone scaffold suggests that this compound may possess a range of undiscovered activities. mdpi.com The placement of the iodine atom at the 5-position offers a unique electronic and steric profile that could lead to novel interactions with biological targets.

Future research should involve broad-spectrum phenotypic screening to identify potential therapeutic applications. Given that various quinazolinone derivatives have shown promise as anticancer agents, often by inhibiting protein kinases, this is a logical starting point. nih.govnih.govmdpi.com For instance, studies on 6-iodo-quinazolin-4(3H)-one derivatives have demonstrated significant in vitro antitumor activity against multiple human cancer cell lines, including breast (MCF-7), cervix (HeLa), and liver (HepG2) cancer. researchgate.net It is plausible that the 5-iodo isomer could exhibit a similar or potentially superior anticancer profile.

Furthermore, the discovery of 4(3H)-quinazolinones as a novel class of antibacterials, particularly against resistant strains like MRSA, opens another critical avenue for investigation. nih.govnih.govacs.org Screening this compound against a panel of pathogenic bacteria, including the ESKAPE pathogens, could reveal potent antibacterial properties. Other documented activities for the broader quinazolinone class, such as anti-inflammatory, antiviral, and antifungal effects, also warrant investigation for this specific compound. mdpi.com

Advanced SAR Profiling through High-Throughput Screening and Chemogenomics

Once a promising biological activity is identified, a comprehensive Structure-Activity Relationship (SAR) profile must be established to guide lead optimization. High-throughput screening (HTS) of a focused library of this compound derivatives, with systematic modifications at the 2- and 3-positions, would be essential. This approach allows for the rapid identification of compounds with enhanced potency and selectivity. SAR studies on other quinazolinones have shown that substitutions at these positions are critical for activity. researchgate.netnih.gov

Integrating chemogenomics approaches can further enhance SAR profiling. By screening derivatives against panels of related biological targets (e.g., the human kinome), researchers can build a detailed understanding of selectivity and identify potential off-target effects early in the discovery process. This strategy has been effectively used to characterize kinase inhibitors based on the quinazoline (B50416) scaffold. nih.govnih.gov Such data is invaluable for designing derivatives with improved therapeutic indices.

Development of Targeted Delivery Systems for this compound and its Derivatives

For potent molecules like potential anticancer agents, targeted drug delivery systems (TDDS) can significantly enhance efficacy while minimizing systemic toxicity. dovepress.com Should this compound or its derivatives prove to be potent cytotoxic agents, future research should focus on developing systems to deliver them specifically to diseased tissues.

Promising TDDS strategies include:

Nanoparticle-based systems: Encapsulating the compound within liposomes, polymeric nanoparticles, or other nanocarriers can improve solubility, stability, and pharmacokinetic profiles. These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. rsc.org

Drug Conjugates: Covalently linking the quinazolinone derivative to a targeting moiety, such as an antibody (forming an antibody-drug conjugate, ADC) or an aptamer (aptamer-drug conjugate, ApDC), can enable active targeting of specific cell surface receptors overexpressed on cancer cells. dovepress.com

These advanced delivery systems could transform a potent but potentially toxic compound into a precision therapeutic agent. rsc.org

Addressing Resistance Mechanisms in Relevant Biological Systems

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.goveasychair.org For any this compound derivative that progresses into later-stage development, a proactive investigation into potential resistance mechanisms is imperative.

This research should involve generating resistant cancer cell lines or bacterial strains through continuous exposure to the compound. Subsequent comparative analysis of the resistant and sensitive strains using genomic, transcriptomic, or proteomic techniques can identify the molecular changes responsible for the resistance phenotype. For example, in the context of antibacterial quinazolinones targeting penicillin-binding proteins (PBPs), resistance could emerge from mutations in the target protein. nih.gov Understanding these mechanisms allows for the design of next-generation derivatives or combination therapies that can overcome or bypass resistance.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, its mechanism of action must be understood beyond a single target. Systems biology offers a holistic approach by integrating data from genomics, proteomics, and metabolomics to map the global cellular response to a drug. nih.gov

If a derivative of this compound demonstrates significant bioactivity, future studies could employ these "omics" technologies to:

Identify all interacting proteins to confirm the intended target and reveal potential off-targets.

Map the downstream signaling pathways that are perturbed by the compound.

Discover biomarkers that could predict patient response or serve as pharmacodynamic markers in clinical settings.

This comprehensive, network-level understanding of the drug's mechanism can facilitate a more rational approach to its clinical development and identify potential opportunities for combination therapies. nih.gov

Q & A

Basic: What are the optimized synthetic routes for 5-Iodoquinazolin-4(3H)-one, and how can reaction yields be improved?

Methodological Answer:
The compound is commonly synthesized via cyclocondensation of 2-amino-5-iodobenzamide with aldehydes or trioxane. For example, using 1,3,5-trioxane and acetic acid in methanol at reflux yields 6-Iodoquinazolin-4(3H)-one (57% yield) after recrystallization . Alternative routes involve benzaldehyde derivatives and molecular iodine in ethanol under reflux (7 hours), followed by POCl₃-mediated aromatization . To improve yields:

  • Optimize stoichiometry of reagents (e.g., trioxane in excess).
  • Control reaction temperature and time (reflux for 6–7 hours).
  • Use polar aprotic solvents (e.g., DMF) for better cyclization efficiency.

Basic: How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton signals (e.g., δ 7.47–8.39 ppm for quinazolinone protons) and carbon environments (e.g., 92.26 ppm for iodine-substituted carbons) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 273.10 [M+H]⁺) and rule out side products .
  • Melting Point : Compare experimental values (e.g., 272–274°C) with literature data to assess crystallinity .

Advanced: How do substituents on the quinazolinone core influence reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom at position 5 enables Suzuki-Miyaura or Ullmann coupling reactions. Key considerations:

  • Steric Effects : Bulky substituents at position 2 (e.g., aryl groups) may hinder coupling efficiency .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance oxidative addition in palladium-catalyzed reactions.
  • Validation : Use X-ray crystallography or NOESY NMR to confirm regioselectivity post-modification .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?

Methodological Answer:

  • Scaffold Modification : Introduce amino acids or peptides at position 4 (via substitution of the 4-oxo group) to enhance bioactivity .
  • Enzyme Assays : Use Ellman’s method for anticholinesterase activity (e.g., monitoring 5,5'-dithiobis-2-nitrobenzoic acid degradation) .
  • Docking Studies : Perform molecular modeling to predict binding interactions with target enzymes (e.g., acetylcholinesterase) .

Advanced: What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Verify reagent purity (e.g., anhydrous acetic acid vs. glacial acetic acid) and solvent grades .
  • Data Normalization : Compare bioactivity results using standardized assays (e.g., β-amyloid aggregation with Congo red at fixed concentrations) .
  • Side-Product Analysis : Use HPLC-MS to detect byproducts (e.g., diiodinated species) that may skew yield calculations .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol for high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate iodinated byproducts .
  • TLC Monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane) to track the product .

Advanced: How can heterogeneous catalysts improve the sustainability of quinazolinone synthesis?

Methodological Answer:

  • Catalyst Selection : Use solid acid catalysts (e.g., zeolites or sulfonated carbon) to replace corrosive reagents like POCl₃ .
  • Reusability Tests : Conduct 3–5 reaction cycles to assess catalyst stability via XRD and BET surface area analysis .
  • Waste Reduction : Compare E-factor metrics between traditional and catalytic methods to quantify environmental impact .

Advanced: What mechanistic insights explain the cyclocondensation of 2-amino-5-iodobenzamide with aldehydes?

Methodological Answer:

  • Stepwise Mechanism :
    • Imine formation between the aldehyde and amine group.
    • Cyclization via nucleophilic attack of the amide oxygen on the imine carbon.
    • Aromatization driven by iodine’s electron-withdrawing effect .
  • Kinetic Studies : Monitor intermediate formation using in situ IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodeiodination.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the 4-oxo group.
  • Long-Term Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced: How can researchers validate the anti-amyloid activity of quinazolinone derivatives in Alzheimer’s disease models?

Methodological Answer:

  • In Vitro Assays : Measure β-amyloid (1-42) aggregation inhibition using Congo red binding (spectral shift from 540 nm to 610 nm) .
  • In Vivo Models : Use transgenic mice (e.g., APP/PS1) to assess cognitive improvement via Morris water maze tests.
  • Toxicity Profiling : Conduct MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.